molecular formula C21H14N2O B4934542 1,3-di-2-quinolinyl-2-propen-1-one

1,3-di-2-quinolinyl-2-propen-1-one

Cat. No. B4934542
M. Wt: 310.3 g/mol
InChI Key: CWWXNMSKETZGRF-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-di-2-quinolinyl-2-propen-1-one is a compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 1,3-di-2-quinolinyl-2-propen-1-one is not fully understood. However, it has been proposed that it exhibits its biological activities through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1,3-di-2-quinolinyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial cells, it has been shown to inhibit cell growth and disrupt cell membrane integrity. In animal models, it has been shown to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-di-2-quinolinyl-2-propen-1-one in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 1,3-di-2-quinolinyl-2-propen-1-one. One of the main directions is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Additionally, its potential as a building block for the synthesis of organic materials can also be further explored.
Conclusion:
1,3-di-2-quinolinyl-2-propen-1-one is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and technologies that can benefit society.

Synthesis Methods

The synthesis of 1,3-di-2-quinolinyl-2-propen-1-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-quinolinecarboxaldehyde and acetophenone in the presence of a base. Other methods include the reaction between 2-quinolinecarboxaldehyde and 2-acetylpyridine, and the reaction between 2-quinolinecarboxaldehyde and 1,3-diphenylpropenone.

Scientific Research Applications

1,3-di-2-quinolinyl-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In agriculture, it has been shown to exhibit insecticidal and fungicidal activities. In material science, it has been used as a building block for the synthesis of various organic materials.

properties

IUPAC Name

(E)-1,3-di(quinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O/c24-21(20-13-10-16-6-2-4-8-19(16)23-20)14-12-17-11-9-15-5-1-3-7-18(15)22-17/h1-14H/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWXNMSKETZGRF-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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